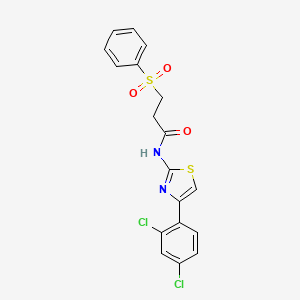![molecular formula C24H25N7O3 B2490815 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920375-28-6](/img/structure/B2490815.png)
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of complex organic molecules, such as the one mentioned, are significant in medicinal chemistry and pharmaceutical research. These compounds are often synthesized to study their interactions with biological systems, aiming at the discovery of new drugs or understanding biochemical processes.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step organic reactions, starting from basic chemical building blocks to achieve the desired complex structure. For example, the synthesis of related pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrazines involves reactions like hydrazinolysis, cyclization, and condensation steps to incorporate various functional groups into the core structure (Zhou et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, often conducted using techniques such as NMR, X-ray crystallography, and mass spectrometry, reveals the arrangement of atoms within the molecule and its stereochemistry. These structural details are crucial for understanding the chemical behavior and biological activity of the compound.
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For instance, the triazolo[4,5-d]pyrimidinyl and piperazinyl groups may undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, which can be utilized to further modify the molecule or study its chemical properties.
Physical Properties Analysis
Physical properties, including melting point, solubility, and stability, are essential for the practical handling of the compound. These characteristics determine how the compound can be stored, processed, and applied in experimental settings.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemicals, and photostability, are critical for designing experiments and predicting how the compound interacts in chemical and biological systems.
References:
- Xiaoyun Zhou, S. Khanapur, A. Huizing, et al. (2014). Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors. Journal of medicinal chemistry, 57(21), 9204-10. LinkFor more detailed analysis and information on similar compounds, additional research and synthesis experiments would be required.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds structurally related to "1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone" often undergo synthesis for their potential biological activities. For instance, novel derivatives of 1,2,4-triazole and related heterocyclic compounds have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. These compounds, including pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and others, have been explored for their potential use in treating bacterial and fungal infections as well as their efficacy against certain cancer cell lines (Bektaş et al., 2010), (Abdel‐Aziz et al., 2008).
Antimicrobial and Antifungal Applications
The synthesis of complex heterocyclic compounds is a common approach in the development of new antimicrobial and antifungal agents. Researchers have synthesized and tested various compounds for their effectiveness against a range of microbial and fungal species, finding some compounds to exhibit moderate to good activity. This exploration is crucial in the ongoing search for new treatments against resistant strains of bacteria and fungi (Cainelli et al., 1998), (Mermer et al., 2018).
Anticancer Research
Compounds with structures similar to "1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone" are also of interest in anticancer research. Some synthesized compounds have been evaluated for their cytotoxic activity against various cancer cell lines, indicating potential as anticancer agents. These studies are part of broader efforts to identify new therapeutic options for cancer treatment (Shaaban et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17-6-3-4-9-20(17)34-15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)18-7-5-8-19(14-18)33-2/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOMAFXZRSKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)
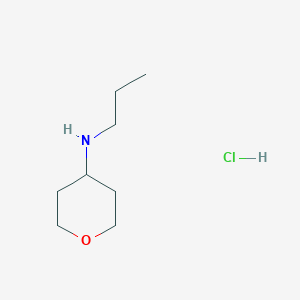
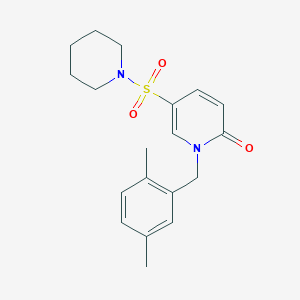

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
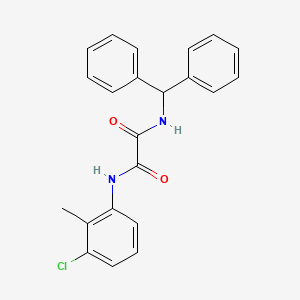
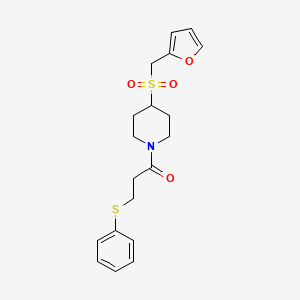
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)
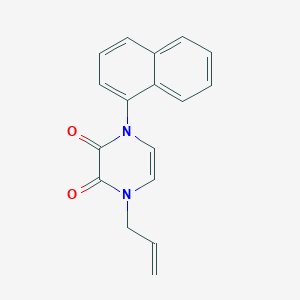
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)
